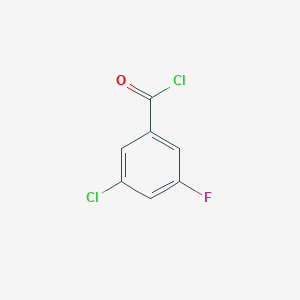

3-Chloro-5-fluorobenzoyl chloride

Beschreibung

Significance of Aryl Acyl Chlorides in Organic Synthesis Research

Aryl acyl chlorides, also known as acid chlorides, are organic compounds characterized by the general formula RCOCl, where R is an aryl group. They are among the most reactive derivatives of carboxylic acids, a property that underpins their extensive use in organic synthesis. fiveable.mesavemyexams.comsavemyexams.com The high reactivity stems from the presence of the electronegative chlorine atom attached to the carbonyl carbon, which renders the carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.menumberanalytics.com

This inherent reactivity makes aryl acyl chlorides exceptional intermediates for introducing acyl groups into other molecules, a fundamental process in the synthesis of numerous compounds across various industries, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. fiveable.menumberanalytics.com For instance, they react with alcohols to form esters, and with ammonia (B1221849) or amines to form amides. savemyexams.comsavemyexams.com These reactions are typically rapid and often proceed to completion, making acyl chlorides more efficient reagents for these transformations compared to the less reactive carboxylic acids. savemyexams.comsavemyexams.com Their versatility and high reactivity establish them as pivotal tools for constructing carbon-oxygen and carbon-nitrogen bonds in the development of new synthetic methodologies. numberanalytics.com

Overview of Strategic Research Directions for 3-Chloro-5-fluorobenzoyl chloride

The strategic research interest in this compound (CAS No: 886496-62-4) is centered on its function as a highly specialized building block in organic synthesis. The specific placement of chlorine and fluorine atoms on the benzene (B151609) ring creates unique electronic and steric properties, influencing the reactivity and the characteristics of the final products.

Current research directions primarily leverage its reactive acyl chloride group for the synthesis of complex organic molecules with potential biological activity. A significant area of investigation is its use as an intermediate in the development of novel pharmaceuticals and agrochemicals. For example, derivatives of this compound have been explored for their potential as anticancer and antibacterial agents. The presence of halogens can enhance the pharmacological properties of a molecule. smolecule.com

Furthermore, in biological research, this compound is utilized for the chemical modification of biomolecules. Its ability to react with nucleophilic functional groups on proteins or other biological macromolecules allows for the synthesis of labeled compounds, which are essential tools for tracking biological processes and in the development of biochemical assays. The compound's derivatives, such as those incorporating a thiophene (B33073) ring, are also being explored for their unique properties in materials science.

Historical Context of Related Halogenated Aromatic Intermediates in Academic Inquiry

The study of halogenated aromatic compounds is deeply intertwined with the history of organic chemistry. solubilityofthings.com The initial discovery of halogenation reactions dates back to the early 19th century, when chemists first documented the reaction of chlorine with organic compounds. numberanalytics.com This marked the beginning of a new chapter in chemical synthesis, providing a method to introduce halogen atoms as functional groups that could be further manipulated. numberanalytics.com

Throughout the 20th century, the utility of halogenated aromatic intermediates expanded dramatically. The development of electrophilic aromatic substitution mechanisms provided a theoretical framework for understanding how to selectively introduce halogens onto an aromatic ring. solubilityofthings.comnumberanalytics.com Compounds like monochlorobenzene and various dichlorobenzenes became widely used as solvents and chemical intermediates. iloencyclopaedia.org The commercial production of polychlorinated biphenyls (PCBs) began in 1929 for use in electrical equipment, and other chlorinated aromatics like benzyl (B1604629) chloride and benzoyl chloride became crucial intermediates in the manufacturing of dyes, perfumes, and pharmaceuticals. iloencyclopaedia.org Benzylic halogenation, the specific halogenation of the carbon adjacent to an aromatic ring, was first observed in the early 20th century and has since been extensively studied and optimized. numberanalytics.com This historical progression highlights the foundational and evolving role of halogenated aromatic compounds as essential tools in academic and industrial chemical research. numberanalytics.comiloencyclopaedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 886496-62-4 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₃Cl₂FO | chemspider.comuni.lu |

| Molecular Weight | 193.00 g/mol | bldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| SMILES Code | O=C(Cl)C1=CC(F)=CC(Cl)=C1 | bldpharm.com |

| InChI Key | CQQPZYVMGWYJOO-UHFFFAOYSA-N | sigmaaldrich.comchemspider.comuni.lu |

Table 2: Comparison of this compound with Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 886496-62-4 | C₇H₃Cl₂FO | 193.00 | Chlorine and Fluorine at meta positions. |

| 3-Chlorobenzoyl chloride | 618-46-2 | C₇H₄Cl₂O | 175.01 | Lacks the fluorine atom. synquestlabs.com |

| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 193.00 | Fluorine atom is at position 4 instead of 5. synquestlabs.combldpharm.com |

| 5-Chloro-2-fluorobenzoyl chloride | 394-29-6 | C₇H₃Cl₂FO | 193.00 | Positions of chlorine and fluorine are swapped relative to the benzoyl group. synquestlabs.com |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-5-fluorobenzoic acid |

| 3-(3-Chloro-5-fluorobenzoyl)thiophene |

| Benzyl chloride |

| Benzoyl chloride |

| 3-Chlorobenzoyl chloride |

| 3-Chloro-4-fluorobenzoyl chloride |

| 5-Chloro-2-fluorobenzoyl chloride |

| 2,4-Dichloro-5-fluorobenzoyl chloride |

| Monochlorobenzene |

| Dichlorobenzenes |

| Polychlorinated biphenyls (PCBs) |

| Thionyl chloride |

| Phosphorus trichloride |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPZYVMGWYJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization

Established Synthetic Routes for 3-Chloro-5-fluorobenzoyl chloride

Traditional synthesis of this compound relies on well-documented chemical transformations, including the chlorination of carboxylic acids and the functionalization of aromatic precursors.

The most direct and widely utilized method for preparing this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This conversion is typically accomplished using strong chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). asianpubs.org

When using thionyl chloride, the reaction involves refluxing 3-chloro-5-fluorobenzoic acid with an excess of SOCl₂. The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, generating sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. To drive the reaction to completion and achieve high yields, optimization of parameters such as temperature, solvent, and stoichiometry is crucial. N,N-dimethylformamide (DMF) is often used in catalytic amounts to accelerate the reaction.

Similarly, phosphorus pentachloride (PCl₅) can be used to effect the same transformation. asianpubs.org However, this method produces solid phosphorus oxychloride (POCl₃) as a byproduct, which can sometimes complicate product purification. asianpubs.org

| Parameter | Thionyl Chloride (SOCl₂) Method | Phosphorus Pentachloride (PCl₅) Method |

|---|---|---|

| Starting Material | 3-Chloro-5-fluorobenzoic acid | 3-Chloro-5-fluorobenzoic acid |

| Key Reagent | Thionyl chloride | Phosphorus pentachloride |

| Typical Temperature | Reflux (70–85°C) | Elevated temperatures, often starting at room temperature and heating to drive the reaction. orgsyn.org |

| Catalyst | N,N-dimethylformamide (DMF) (optional) | Generally not required |

| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) asianpubs.org |

| Solvent | Anhydrous solvents like toluene (B28343) or dichloromethane (B109758) are often used. | Often run neat or in an inert solvent like carbon tetrachloride. |

An alternative strategy involves the direct halogenation of a suitable aromatic precursor. For instance, synthesis can begin with a simpler benzoyl chloride derivative, followed by the introduction of the chloro and fluoro groups. One such pathway involves the chlorination of 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction requires a catalyst, typically a Lewis acid like iron(III) chloride (FeCl₃), to activate the chlorine molecule and facilitate the substitution at the desired position on the benzene (B151609) ring. google.com

Controlling the reaction conditions is critical to ensure regioselectivity, directing the chlorine atom to the 3-position relative to the carbonyl group. This method can sometimes lead to the formation of di-chlorinated byproducts, necessitating careful purification of the final product. google.com

Complex, multi-stage syntheses are also employed, particularly when starting from basic commodity chemicals. A documented route to a similar isomer, 3-chloro-4-fluorobenzoyl chloride, begins with ortho-chlorofluorobenzene. google.com This process illustrates a generalizable strategy:

Friedel-Crafts Acylation : Ortho-chlorofluorobenzene is first reacted with acetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. This introduces an acetyl group onto the ring, forming 3-chloro-4-fluoroacetophenone. google.com

Oxidation : The resulting acetophenone (B1666503) is then oxidized to the corresponding carboxylic acid. A common method for this step is the haloform reaction, using an aqueous solution of sodium hypobromite. google.com

Acid Chlorination : Finally, the newly formed 3-chloro-4-fluorobenzoic acid is converted to the target acyl chloride using a standard chlorinating agent like thionyl chloride. google.com

Novel and Greener Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for producing acyl chlorides. These "greener" approaches aim to reduce hazardous waste, use safer reagents, and operate under milder conditions.

Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a superior alternative to traditional chlorinating agents like phosgene (B1210022) and thionyl chloride. asianpubs.orgd-nb.info BTC is a stable, crystalline solid, which makes it significantly safer and easier to handle, transport, and store compared to the highly toxic and gaseous phosgene. asianpubs.orgresearchgate.net

The reaction of 3-chloro-5-fluorobenzoic acid with BTC proceeds under mild conditions and often gives excellent yields of the corresponding acyl chloride. asianpubs.orgresearchgate.net A key advantage of this method is that the byproducts are only carbon dioxide (CO₂) and hydrogen chloride (HCl), which are less problematic than the sulfur- or phosphorus-based waste generated by other methods. d-nb.info The reaction is often catalyzed by a small amount of DMF. asianpubs.org This activation strategy is also suitable for continuous-flow processes, which can offer enhanced safety and control for industrial-scale production. d-nb.info

| Feature | Traditional Agents (Thionyl Chloride, PCl₅) | Bis(trichloromethyl)carbonate (BTC) |

|---|---|---|

| Physical State | Liquid (SOCl₂) / Solid (PCl₅) youtube.com | Crystalline Solid asianpubs.org |

| Handling Safety | Corrosive liquids/solids, generate acidic waste. asianpubs.org | Safer to handle, transport, and store than phosgene. researchgate.net |

| Reaction Conditions | Often requires reflux/high temperatures. | Mild conditions, often near room temperature. d-nb.inforesearchgate.net |

| Byproducts | SO₂, POCl₃, acidic waste. asianpubs.orgd-nb.info | CO₂, HCl. d-nb.info |

| Waste Profile | Generates significant sulfur or phosphorus-containing waste. d-nb.info | "Greener" profile with gaseous byproducts. d-nb.info |

The use of advanced catalysts is a cornerstone of modern process optimization, enabling higher selectivity and efficiency. In the synthesis of this compound, catalysis can be applied in two main ways:

Catalysis of Carboxylic Acid Chlorination : As mentioned, nucleophilic catalysts like N,N-dimethylformamide (DMF) are frequently used to accelerate the conversion of the carboxylic acid to the acyl chloride when using reagents like thionyl chloride or BTC. asianpubs.org The catalyst works by forming a more reactive intermediate, which is then more susceptible to attack by the chloride ion.

Continuous-Flow Synthesis Research for Enhanced Efficiency and Safety

Continuous-flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of acyl chlorides. researchgate.net This technology involves pumping reactants through a network of tubes or microreactors, offering significant advantages in terms of safety, efficiency, and control. researchgate.netmit.edu

While specific research on the continuous-flow synthesis of this compound is not extensively documented in publicly available literature, the principles and benefits observed for similar compounds are directly applicable. Flow systems provide exceptional heat transfer, allowing for precise temperature control of highly exothermic reactions, which is critical when handling reactive chemicals like thionyl chloride or oxalyl chloride, common reagents in the formation of acyl chlorides. google.com This enhanced control minimizes the risk of runaway reactions and the formation of undesirable byproducts.

The modular nature of continuous-flow systems allows for the integration of multiple reaction and purification steps, streamlining the manufacturing process. mit.edu For instance, the synthesis could be coupled directly with in-line quenching or a subsequent reaction, reducing manual handling of the corrosive intermediate. researchgate.net The reduced reactor volume at any given time significantly enhances the safety profile of the process. researchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis Attributes

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. | Inherently safer due to small reactor volumes and superior temperature control. researchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Excellent heat exchange, enabling precise reaction temperature management. researchgate.net |

| Process Control | Manual or automated control over the entire batch. | Precise, automated control over reaction parameters like residence time and stoichiometry. mit.edu |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scalability by extending operational time or using parallel reactors. |

| Efficiency | Can lead to lower yields and purity due to lack of optimal control. | Often results in higher yields and purity through optimized reaction conditions. |

Environmentally Conscious Process Development and Waste Reduction

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. researchgate.net For this compound, this involves selecting less hazardous reagents and solvents, and designing processes that reduce waste.

A common route to acyl chlorides involves reacting the corresponding carboxylic acid with agents like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, these reagents generate acidic gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl). Green chemistry initiatives focus on developing catalytic methods or alternative, less wasteful chlorinating agents.

Solvent selection is another critical aspect of environmentally conscious process development. Traditional syntheses may use chlorinated solvents like dichloromethane. A key goal in green process development is to replace such volatile organic compounds (VOCs) with more benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are considered more eco-friendly. researchgate.net The implementation of greener solvents can lead to a significant reduction in the environmental factor (E-factor), which is a measure of the mass of waste produced per unit of product. researchgate.net Some processes aim to run in the absence of a solvent altogether. google.com One study on a related process demonstrated that incorporating green chemistry principles resulted in a 40% reduction in waste. acs.org

Yield Enhancement and Purity Control in Synthetic Pathways

Achieving high yield and purity is paramount in the synthesis of this compound to ensure its suitability for subsequent applications. This is typically accomplished by optimizing reaction conditions and employing effective purification methods.

The standard synthesis involves the chlorination of 3-chloro-5-fluorobenzoic acid. Key parameters that are optimized to maximize yield include:

Stoichiometry: Using a slight excess of the chlorinating agent, such as thionyl chloride, can drive the reaction to completion.

Temperature Control: Maintaining the optimal reaction temperature is crucial to ensure complete conversion while preventing the decomposition of the product or the formation of impurities.

Solvent Choice: The use of anhydrous solvents is necessary to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.

Post-synthesis, purification is essential to remove unreacted starting materials, the excess chlorinating agent, and any byproducts. Vacuum distillation is a common and effective method for purifying acyl chlorides, separating the desired product based on its boiling point. Recrystallization can also be employed as a purification technique. The purity of the final product is typically verified using analytical methods such as Gas Chromatography (GC).

Table 2: Factors Influencing Yield and Purity

| Factor | Influence on Synthesis | Optimization Strategy |

|---|---|---|

| Reagent Ratio | Affects reaction completeness. | Use of a 2:1 molar ratio of thionyl chloride to benzoic acid can increase yield. |

| Reaction Temperature | Impacts reaction rate and byproduct formation. | Maintaining reflux at 70–80°C ensures conversion while minimizing decomposition. |

| Moisture | Causes hydrolysis of the acyl chloride product. | Use of anhydrous solvents and inert atmosphere. |

| Purification Method | Determines final product purity. | Vacuum distillation or recrystallization to remove impurities. |

Challenges and Future Directions in Synthetic Route Design

Despite established synthetic methods, challenges remain in the design of optimal routes for this compound. A primary challenge is ensuring regioselectivity—the correct placement of the chloro and fluoro substituents on the benzene ring. Syntheses starting from substituted benzoyl chlorides must control the position of the incoming chlorine atom to avoid the formation of unwanted isomers, which can be difficult and costly to separate. google.com

The corrosive and hazardous nature of the reagents typically used, such as thionyl chloride and phosphorus chlorides, presents significant handling and waste disposal challenges. Future research is therefore directed towards the development of novel, milder, and more selective catalytic systems that can operate under less harsh conditions and generate less toxic waste.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety.benchchem.comlibretexts.org

The core reactivity of 3-chloro-5-fluorobenzoyl chloride lies in nucleophilic acyl substitution. libretexts.org The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This increased reactivity facilitates the formation of a tetrahedral intermediate, which then expels the chloride ion to yield the substituted product. libretexts.org

This compound readily reacts with various nucleophiles to form a range of derivatives. Its reaction with alcohols and amines leads to the formation of corresponding esters and amides. smolecule.comsmolecule.com For instance, it has been used in the synthesis of N-(1,1-dimethylpropynyl)-3-chloro-5-fluorobenzamide by reacting it with 3-amino-3-methylbutyne. google.com Similarly, its reaction with N,N-diethylethylene diamine yields N-(2-diethylaminoethyl)-2-methoxy-3-chloro-5-fluorobenzamide hydrochloride. googleapis.com The versatility of this acyl chloride extends to reactions with thiols, producing thioesters. smolecule.com

The table below illustrates the formation of various amides from the reaction of this compound with different amines:

| Amine Nucleophile | Resulting Amide Product | Reference |

| 3-Amino-3-methylbutyne | N-(1,1-dimethylpropynyl)-3-chloro-5-fluorobenzamide | google.com |

| N,N-Diethylethylene diamine | N-(2-diethylaminoethyl)-2-methoxy-3-chloro-5-fluorobenzamide hydrochloride | googleapis.com |

Kinetic studies of the acylation reactions involving this compound often utilize pseudo-first-order conditions to quantify the effects of the substituents on the reaction rates. The presence of both chloro and fluoro substituents significantly accelerates the rate of nucleophilic attack compared to unsubstituted benzoyl chloride due to their inductive electron-withdrawing effects. These substituents enhance the positive partial charge on the carbonyl carbon, making it a more potent electrophile.

Aromatic Substitution Reactions on the Halogenated Benzene Ring

While the acyl chloride group is the primary site of reactivity, the halogenated benzene ring can also participate in substitution reactions. smolecule.com The chlorine and fluorine atoms are generally considered deactivating for electrophilic aromatic substitution due to their electron-withdrawing nature. However, they are ortho, para-directing. Nucleophilic aromatic substitution, on the other hand, can occur where one of the halogen atoms is replaced by a strong nucleophile, although this typically requires harsh reaction conditions. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling and Aminocarbonylation Studies (e.g., of related aryl halides).nih.govmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not abundant, the reactivity of the aryl chloride bond in related compounds suggests its potential as a substrate in such reactions. nih.govfrontierspecialtychemicals.com For instance, palladium-catalyzed cross-coupling of aryl chlorides with various partners, including organozinc and organoboron reagents, is a well-established methodology. frontierspecialtychemicals.commdpi.com

Aminocarbonylation, a process that introduces both a carbonyl group and an amino group, has been studied for various aryl chlorides using palladium catalysts. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, CO insertion, and subsequent nucleophilic attack by an amine. nih.gov The electronic properties of the aryl chloride, influenced by substituents like chlorine and fluorine, can affect the efficiency of these catalytic processes. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions with related aryl chlorides:

| Aryl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |

| Various Aryl Chlorides | Sodium Cyanate | Pd2(dba)3 / Ligand | Unsymmetrical Ureas | nih.gov |

| (Chloromethyl)aryls | N,N-dialkylaminomethyltrifluoroborate salts | Palladium Catalyst | Arylethylamines | frontierspecialtychemicals.com |

| Furanyl/Thiofuranyl Derivatives | Arylbromides | NHC-Palladium(II) complexes | Coupled Heterocycles | mdpi.com |

Radical Reactions and Photochemical Transformations (e.g., analogies from o-fluorobenzoyl chloride).researchgate.netlumenlearning.comacs.org

The photochemical behavior of acyl chlorides can involve radical pathways. researchgate.net For example, UV irradiation of o-fluorobenzoyl chloride in a cryogenic matrix leads to the formation of a ketene (B1206846) species, o-fluorobenzoyl radical, and subsequent decarbonylation products. researchgate.net By analogy, this compound could potentially undergo similar photochemical transformations, generating the corresponding 3-chloro-5-fluorobenzoyl radical. This radical could then participate in various radical reactions. lumenlearning.com Radical reactions can be initiated by light and often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

Mechanistic Elucidation of Key Reaction Pathways.benchchem.comlibretexts.orgnih.gov

The mechanism of nucleophilic acyl substitution on this compound is a well-understood two-step process:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Chloride Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. libretexts.org

The electron-withdrawing chloro and fluoro substituents on the aromatic ring play a crucial role by increasing the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack.

In palladium-catalyzed reactions, the mechanism is more complex, involving a catalytic cycle. nih.gov For aminocarbonylation of aryl chlorides, a simplified cycle involves:

Oxidative Addition: The aryl chloride adds to a low-valent palladium complex. nih.gov

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond. nih.gov

Nucleophilic Attack: An amine attacks the carbonyl group of the acyl-palladium complex. nih.gov

Reductive Elimination: The desired amide product is eliminated, regenerating the palladium catalyst. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Scaffolds

3-Chloro-5-fluorobenzoyl chloride serves as a fundamental component in the synthesis of intricate molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals. Its acyl chloride functional group readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles, to form esters, amides, and ketones, respectively. These reactions are often the initial step in the construction of more complex target molecules.

For instance, this compound is utilized as an intermediate in the synthesis of various biologically active compounds where the 3-chloro-5-fluorobenzoyl moiety is a key structural feature. The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final products. The synthesis of complex molecules often involves multi-step sequences where this compound provides a robust starting point for introducing a specific substituted aromatic ring.

Table 1: Examples of Complex Scaffolds Derived from this compound

| Starting Material | Reagent | Product Type | Application Area |

| This compound | Arylamine | N-Arylbenzamide | Pharmaceutical Scaffolds |

| This compound | Piperidine derivative | Amide | Agrochemical Intermediates |

| This compound | Phenol derivative | Ester | Materials Science |

This table is illustrative and provides a general representation of potential synthetic pathways.

Synthesis of Multifunctional Aromatic Compounds

The chlorine and fluorine substituents on the aromatic ring of this compound are not merely passive spectators in its chemical transformations. They play a crucial role in directing further functionalization of the aromatic ring and can be replaced or modified to introduce additional functional groups, leading to the synthesis of multifunctional aromatic compounds.

The electron-withdrawing nature of the halogens and the benzoyl group deactivates the aromatic ring towards electrophilic substitution, but also directs incoming electrophiles to the positions ortho and para to the halogens (positions 2, 4, and 6). More commonly, the halogen atoms themselves can be substituted via nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups or through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, such as amino, alkoxy, and cyano groups, at specific positions on the aromatic ring.

Development of Novel Heterocyclic Systems Incorporating the Chlorofluorobenzoyl Motif

This compound is a valuable precursor for the synthesis of novel heterocyclic compounds. The acyl chloride group can react with binucleophilic reagents to form a variety of heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield oxazoles.

Research has demonstrated the synthesis of fused heterocyclic systems by reacting substituted pyrazolin-5-ones with various benzoyl chlorides, including fluorinated derivatives. researchgate.net This methodology can be adapted to use this compound to generate novel pyrano[2,3-c]pyrazol-4(1H)-ones containing the 3-chloro-5-fluorophenyl moiety. researchgate.net Such heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 1,3,4-oxadiazoles is another area where acyl chlorides like this compound are employed, reacting with hydrazides followed by cyclodehydration. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazole derivative |

| Substituted Hydrazide | 1,3,4-Oxadiazole derivative |

| Hydroxylamine | Oxazole derivative |

| o-Phenylenediamine | Benzimidazole derivative |

Regioselective Functionalization Strategies

The strategic placement of the chlorine and fluorine atoms in this compound allows for regioselective functionalization of the aromatic ring. The differing reactivity of the C-Cl and C-F bonds can be exploited in transition metal-catalyzed cross-coupling reactions. For example, under specific catalytic conditions, it is possible to selectively activate the C-Cl bond for a coupling reaction while leaving the more robust C-F bond intact. This regioselectivity is crucial for the controlled, stepwise introduction of different substituents onto the aromatic ring.

Furthermore, the electronic effects of the existing substituents guide the regioselectivity of subsequent reactions. In nucleophilic aromatic substitution reactions, the positions ortho and para to the electron-withdrawing groups are activated. In the case of this compound, this would primarily be the positions ortho and para to the benzoyl group and the halogens. The precise control over which halogen is substituted can often be achieved by carefully selecting the nucleophile and reaction conditions. Such regioselective strategies are essential for the efficient synthesis of highly substituted and functionally complex aromatic compounds.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Precursor in the Synthesis of Fluoroquinolone Antibiotics

While 2,4-dichloro-5-fluorobenzoyl chloride is more commonly cited as the direct precursor for many fluoroquinolone antibiotics, the underlying chemical principles and synthetic strategies are closely related and illustrative. The synthesis of key fluoroquinolones often involves the creation of a quinolone core, which is then functionalized. For instance, in the synthesis of drugs like Norfloxacin and Ciprofloxacin, a key intermediate is often formed by reacting a substituted benzoyl chloride with other reagents to build the characteristic bicyclic quinolone structure. scispace.comderpharmachemica.comd-nb.infogoogle.comgoogle.compatsnap.comresearchgate.net

The general pathway to fluoroquinolones such as Norfloxacin, Ciprofloxacin, Pefloxacin, and Fleroxacin often starts with a polysubstituted benzene (B151609) ring, which is elaborated into the quinolone-3-carboxylic acid core. d-nb.inforesearchgate.net Although direct synthesis routes starting from 3-chloro-5-fluorobenzoyl chloride are less commonly detailed in readily available literature, its structural analog, 2,4-dichloro-5-fluorobenzoyl chloride, is extensively used. d-nb.infogoogle.comresearchgate.net This related compound is reacted with reagents like ethyl 3-(dimethylamino)acrylate to form a key intermediate, which is then cyclized to build the quinolone framework. d-nb.inforesearchgate.net Subsequent reaction with piperazine (B1678402) or its derivatives at the C-7 position leads to the final antibiotic. derpharmachemica.comgoogle.compatsnap.commdpi.com

Table 1: Fluoroquinolone Antibiotics and Their Precursors

| Fluoroquinolone | Key Synthetic Strategy | Common Precursor Mentioned |

|---|---|---|

| Norfloxacin | Formation of a quinolone core followed by N-alkylation and reaction with piperazine. | 2,4-dichloro-5-fluorobenzoyl chloride or related acetophenones. scispace.comgoogle.compatsnap.com |

| Ciprofloxacin | Similar to Norfloxacin, often involving a cyclopropyl (B3062369) group on the nitrogen. | 2,4-dichloro-5-fluorobenzoyl chloride. derpharmachemica.comgoogle.com |

| Pefloxacin | Involves the formation of the core quinolone structure with subsequent modifications. | 2,4-dichloro-5-fluorobenzoic acid is a known starting material. d-nb.inforesearchgate.net |

| Fleroxacin | Synthesis involves building the difluoro-substituted quinolone ring system. | 2,4-dichloro-5-fluorobenzoic acid is a known starting material. d-nb.inforesearchgate.net |

Intermediate in the Preparation of Agrochemicals

This compound serves as a crucial building block in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. Its role as an acylating agent allows for the introduction of the 3-chloro-5-fluorobenzoyl moiety into larger, more complex molecules, which is a key feature for their biological activity. While specific examples directly citing this compound are not extensively detailed in the provided search results, the utility of related compounds like 3-chloro-4-fluorobenzoyl chloride in creating biologically active molecules is well-documented. chemimpex.com The principles of its application in agrochemical synthesis are analogous to its use in pharmaceuticals, where it acts as a reactive intermediate to build the final active ingredient.

Synthesis of Tyrosinase Inhibitors with 3-Chloro-4-fluorophenyl Fragments

Research has shown that incorporating a 3-chloro-4-fluorophenyl fragment into different chemical structures can lead to potent tyrosinase inhibitors. mdpi.comdntb.gov.uaresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for treating skin hyperpigmentation disorders. mdpi.comresearchgate.netmdpi.com Studies have demonstrated that the presence of a chlorine atom in addition to a fluorine atom on the phenyl ring can enhance the inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). mdpi.comresearchgate.net

New benzamide (B126) compounds incorporating the 3-chloro-4-fluorophenyl moiety have shown significant IC₅₀ values, some in the sub-micromolar range, indicating a notable improvement in potency compared to their 4-fluorophenyl-based counterparts. mdpi.com Molecular docking simulations have supported these findings, suggesting favorable interactions within the catalytic site of the enzyme. mdpi.comresearchgate.net

Table 2: Research Findings on Tyrosinase Inhibitors

| Compound Type | Key Structural Feature | Finding |

|---|---|---|

| Benzamide derivatives | 3-chloro-4-fluorophenyl fragment | Achieved IC₅₀ values from 0.19 to 1.72 μM, showing improved potency. mdpi.com |

| Various chemotypes | 3-chloro-4-fluorophenyl moiety | Confirmed as an important structural feature for enhancing AbTYR inhibition. mdpi.comresearchgate.net |

Role in the Development of Monoamine Oxidase B Inhibitors

3-Fluorobenzoyl chloride, a closely related compound, is utilized in the synthesis of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govnih.govtandfonline.com MAO-B is an enzyme that breaks down neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govtandfonline.com

In the development of these inhibitors, the 3-fluorobenzoyl moiety is attached to an indole (B1671886) core. nih.govnih.gov For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a highly potent and selective MAO-B inhibitor with a competitive mode of action. nih.govtandfonline.comresearchgate.netmdpi.com

Table 3: Potency of an Indole-Based MAO-B Inhibitor

| Compound | IC₅₀ Value (MAO-B) | Selectivity Index (SI) | Inhibition Constant (Ki) |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 µM | > 120 | 94.52 nM |

Data sourced from multiple studies highlighting the compound's discovery and characterization. nih.govtandfonline.comresearchgate.netmdpi.com

Applications in the Synthesis of Propranolol (B1214883) Derivatives

The synthesis of novel derivatives of propranolol, a beta-blocker used to treat hypertension, has been explored using various benzoyl chlorides. doaj.orgresearchgate.net While the direct use of this compound is not specified, the methodology involves reacting propranolol with different substituted benzoyl chlorides, such as 2-chlorobenzoyl chloride and 2-fluorobenzoyl chloride, through esterification. doaj.orgresearchgate.netlookchem.com This approach aims to create new compounds with potentially improved properties, such as increased water solubility and enhanced biological activities. doaj.orgresearchgate.netresearchgate.net The high yields obtained with related benzoyl chlorides suggest that this compound could be a viable reagent for creating a new range of propranolol derivatives. doaj.orgresearchgate.net

Contributions to Drug Discovery and Development Programs

The utility of this compound and its analogs extends across various drug discovery and development programs. Its role as a reactive building block allows for its incorporation into a multitude of molecular scaffolds, leading to the creation of new chemical entities with potential therapeutic applications. For instance, derivatives have been investigated for their anticancer and antibacterial properties. The presence of halogen substituents is crucial, as the chlorine can enhance lipophilicity and membrane permeability, while the fluorine can increase metabolic stability and bioactivity.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent drug candidates. For derivatives synthesized from precursors like this compound, SAR studies have provided valuable insights.

In the context of tyrosinase inhibitors, the addition of a chlorine atom to a 4-fluorophenyl moiety to create a 3-chloro-4-fluorophenyl fragment was shown to be beneficial for inhibitory activity. mdpi.comresearchgate.net This highlights the importance of the specific substitution pattern on the phenyl ring for biological effect.

For MAO-B inhibitors, SAR studies of indole-based compounds revealed that benzyl (B1604629) and benzoyl groups with electron-withdrawing fluoro substituents at the 3- or 4-position resulted in better inhibition compared to other substituents. tandfonline.com This systematic modification and testing of derivatives allow researchers to understand which structural features are key for potency and selectivity.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms. For 3-Chloro-5-fluorobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment.

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the substitution pattern, complex splitting patterns (e.g., doublet of doublets, triplet of doublets) would arise from proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts (δ) would be in the aromatic region, typically between 7.0 and 8.5 ppm. For comparison, the protons of the structurally related 3-chlorobenzoyl chloride appear in its ¹H-NMR spectrum. chemicalbook.com

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display seven distinct signals. The carbonyl carbon of the acyl chloride is the most deshielded, appearing at a high chemical shift. The aromatic carbons' signals are influenced by the attached chlorine and fluorine atoms, and their chemical shifts can be predicted based on established substituent effects. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling). chemicalbook.com In the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide, ¹³C-NMR was used alongside other techniques to confirm its structure. researchgate.net

¹⁹F-NMR: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift and coupling to adjacent protons provide definitive evidence for the fluorine's position. mdpi.com In studies of related fluorobenzylated compounds, ¹⁹F-NMR is used to confirm quantitative derivatization of functional groups. mdpi.com

| NMR Data for Structurally Related Compounds | |

| Nucleus | Typical Chemical Shift (δ) Range / Observation |

| ¹H | Aromatic protons typically appear between 7.0-8.5 ppm. chemicalbook.com |

| ¹³C | Carbonyl carbon signal is highly deshielded. Aromatic carbons show splitting due to C-F coupling. chemicalbook.com |

| ¹⁹F | A single resonance is expected, with coupling to aromatic protons. mdpi.com |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

MS Analysis: For this compound (C₇H₃Cl₂FO), the mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern of this cluster would be distinctive, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₇H₃Cl₂FO. uni.lu

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine radical from the acyl chloride group to form a stable benzoyl cation. libretexts.org Further fragmentation of the aromatic ring can also occur.

| Predicted HRMS Data for this compound (C₇H₃Cl₂FO) | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.96178 |

| [M+Na]⁺ | 214.94372 |

| [M-H]⁻ | 190.94722 |

| Data sourced from PubChemLite prediction. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This peak typically appears in the range of 1770-1815 cm⁻¹. Other significant absorptions would include C-Cl and C-F stretching vibrations and aromatic C-H and C=C stretching bands. beilstein-journals.org In the analysis of a derivative, (5-Chloroquinolin-8-yl)-2-fluorobenzoate, the C=O absorption band was a key feature noted at 1741 cm⁻¹. mdpi.com

| Characteristic IR Absorption Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | 1770 - 1815 (strong) |

| C-Cl Stretch | 600 - 800 |

| C-F Stretch | 1000 - 1400 |

| Aromatic C=C Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

While this compound is a liquid at room temperature, its derivatives are often crystalline solids. sigmaaldrich.com X-ray crystallography can be performed on these solid derivatives to determine their precise three-dimensional atomic structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, a related amide derivative, was determined using single-crystal X-ray diffraction. iucr.org The analysis revealed the dihedral angles between the various rings and confirmed the molecular geometry. iucr.org Similarly, a detailed crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate, a derivative of a related benzoyl chloride, confirmed its proposed structure and analyzed its supramolecular characteristics, which are governed by non-classical hydrogen bonds and halogen–halogen interactions. mdpi.com In another case, powder X-ray diffraction (PXRD) was used to characterize different polymorphic forms of a complex pharmaceutical compound derived from 2-chloro-5-fluorobenzoyl chloride. google.com These studies highlight how X-ray diffraction is a definitive method for structural confirmation of solid derivatives.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are fundamental for the separation, purification, and assessment of purity of this compound and its reaction products.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions. For instance, the consumption of a starting material in a reaction involving a benzoyl chloride derivative can be tracked by TLC to determine when the reaction is complete. mdpi.com

Column Chromatography: This is the standard method for purifying organic compounds in the laboratory. Crude reaction mixtures containing derivatives of this compound are often purified by column chromatography on silica (B1680970) gel, using a suitable eluent system like ethyl acetate (B1210297) in hexane (B92381) to isolate the desired product in high purity. mdpi.comrsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of acyl chlorides, including compounds structurally related to 3-chloro-5-fluorobenzoyl chloride. These computational methods provide insights into molecular properties that govern chemical behavior.

For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. For a related compound, 2-chloro-5-fluorobenzoyl chloride, this gap was calculated to be 5.2 eV, suggesting moderate reactivity. smolecule.com Molecular electrostatic potential maps generated from these calculations can highlight electrophilic and nucleophilic regions within the molecule. In acyl chlorides, the carbonyl carbon and the chlorine atom are typically identified as electrophilic centers, which is consistent with their known reactivity in acyl substitution reactions. smolecule.com

Studies on similar molecules, such as benzoyl chloride derivatives, have utilized DFT methods like M06-2X with a 6-311++G(d,p) basis set to model their reactivity. nih.gov These calculations are crucial for understanding reaction mechanisms, as they can help determine whether a reaction proceeds through a concerted or stepwise pathway. nih.gov The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring of this compound are expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating reaction rates with nucleophiles.

Furthermore, DFT calculations have been used to study the conformational stability of related halogenated anisoles, revealing the presence of different stable rotamers (cis and trans). nih.gov These studies provide detailed information on molecular structures, vibrational frequencies, and electronic transition energies. nih.gov

Table 1: Predicted Electronic Properties of a Related Acyl Chloride

| Parameter | Predicted Value | Method |

| HOMO-LUMO Energy Gap | 5.2 eV | DFT (B3LYP/6-311+G(d,p)) |

Data based on calculations for 2-chloro-5-fluorobenzoyl chloride. smolecule.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)

While direct molecular docking and dynamics simulations on this compound are not commonly reported due to its nature as a reactive intermediate, these computational techniques are extensively used to study the interactions of its derivatives with biological targets. These simulations are instrumental in drug discovery and development.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been designed and docked against the monoamine oxidase-B (MAO-B) enzyme to evaluate their potential as anti-Parkinsonian agents. asiapharmaceutics.info Software like iGEMDOCK is used for these studies, and the results are visualized to understand binding affinities and interactions. asiapharmaceutics.info Similarly, indole-based derivatives synthesized from 3-fluorobenzoyl chloride have been docked into the active site of MAO-B to understand their inhibitory activity. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal how the binding of a ligand affects the protein's conformation and stability. nih.gov For instance, MD simulations have been used to study the interactions of imidazole (B134444) derivatives with their target proteins, helping to understand their mechanism of action. scielo.br In studies of SIRT1 inhibitors, MD simulations helped to explain the isoform selectivity of certain compounds by analyzing their dynamic stability within the binding site. utupub.fi These simulations can also be used to estimate the binding free energies of ligand-protein complexes, often employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). scielo.br

Table 2: Application of Computational Studies on Derivatives

| Computational Method | Application | Target/System Studied | Key Findings |

| Molecular Docking | Evaluation of anti-Parkinsonian potential | Monoamine Oxidase-B (MAO-B) | Identification of derivatives with enhanced binding affinities compared to standard inhibitors. asiapharmaceutics.info |

| Molecular Docking | Understanding inhibitory activity | Monoamine Oxidase-B (MAO-B) | Elucidation of the binding modes of indole-based inhibitors. tandfonline.com |

| Molecular Dynamics | Investigating mechanism of action | Imidazole derivatives and their protein targets | Consistency between simulated binding energies and experimental activities. scielo.br |

| Molecular Dynamics | Explaining isoform selectivity | SIRT1/2/3 inhibitors | Analysis of the dynamic stability of ligand-bound structures. utupub.fi |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are valuable for predicting spectroscopic parameters, which can aid in the characterization of molecules like this compound and its derivatives.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For example, in a study of benzoylthiourea (B1224501) derivatives, the calculated NMR spectra showed good correlation with experimental data. semanticscholar.org

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to help assign experimental IR spectra. For 2-chloro-5-fluorobenzoyl chloride, a strong absorption band for the carbonyl (C=O) stretch is predicted around 1770 cm⁻¹, with C-Cl and C-F vibrations appearing at lower frequencies. smolecule.com Such calculations can also account for the effects of conjugation and intramolecular hydrogen bonding on vibrational frequencies. semanticscholar.org

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational tools can calculate the exact mass of the molecular ion and its fragments, which is crucial for the interpretation of high-resolution mass spectrometry data. smolecule.com

Table 3: Predicted Spectroscopic Data for a Related Acyl Chloride

| Spectroscopic Technique | Predicted Feature | Predicted Value/Region |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165.2 ppm |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1770 cm⁻¹ |

| IR Spectroscopy | C-Cl Vibration | ~750 cm⁻¹ |

| IR Spectroscopy | C-F Vibration | ~1220 cm⁻¹ |

Data based on predictions for 2-chloro-5-fluorobenzoyl chloride. smolecule.com

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions involving acyl chlorides. These studies can map out the entire reaction pathway, including the identification of intermediates and transition states.

DFT calculations have been used to study the reaction mechanisms of acyl compounds with nucleophiles, such as lysine. nih.gov These simulations can determine whether a reaction proceeds through a one-step, concerted process or a two-step, stepwise mechanism involving a tetrahedral intermediate. nih.gov For acid chlorides, the reaction with a nucleophile often follows a concerted pathway, characterized by a single transition state where the new bond is forming as the leaving group departs. nih.gov

The activation barriers (the energy difference between the reactants and the transition state) for these reactions can be calculated. For acid chlorides, these barriers are typically low, indicating high reactivity. nih.gov The simulations can also determine the thermodynamics of the reaction, revealing whether the formation of the product is exothermic or endothermic. nih.gov

In more complex reactions, such as transition-metal-catalyzed processes, computational methods can be used to investigate the various steps of the catalytic cycle. iastate.edu This includes ligand exchange, oxidative addition, migratory insertion, and reductive elimination steps. For example, in the Pauson-Khand reaction, the mechanism involves the coordination of an alkyne and an alkene to a cobalt center, followed by a series of C-C bond-forming steps. beilstein-journals.org

Table 4: Computational Insights into Acyl Chloride Reactivity

| Reaction Aspect | Computational Finding |

| Reaction Mechanism | Often proceeds via a concerted pathway with a single transition state. nih.gov |

| Activation Energy | Generally low, indicating high reactivity. nih.gov |

| Thermodynamics | Acylation products are typically highly exothermic. nih.gov |

Industrial Production Research and Commercial Implications

Scalability Studies and Pilot Plant Design

The transition from laboratory-scale synthesis to industrial production of 3-Chloro-5-fluorobenzoyl chloride necessitates thorough scalability studies and careful pilot plant design. While specific pilot plant data for this exact compound is often proprietary, the design principles follow established chemical engineering practices for producing similar acyl chlorides.

Scalability Studies: Scalability studies for the synthesis of this compound, which is typically produced by reacting 3-chloro-5-fluorobenzoic acid with a chlorinating agent like thionyl chloride, focus on several key parameters. These include reaction kinetics, heat transfer, mass transfer, and mixing efficiency. As the reactor volume increases, surface-area-to-volume ratio decreases, which can impact heat dissipation, a critical factor in the often-exothermic chlorination reaction. Researchers investigate the impact of these changes on yield, purity, and by-product formation. For instance, a scalable synthesis for a related compound, a thromboxane (B8750289) receptor antagonist, involved converting 3-bromo-5-iodobenzoic acid to its acid chloride as a key step, highlighting the importance of robust and reproducible steps in a multi-stage synthesis suitable for producing bulk quantities. acs.org

Pilot Plant Design: A pilot plant serves as an intermediate step between bench-scale research and full-scale production, allowing engineers to test the process on a smaller, more manageable scale. bmsce.ac.in For the production of this compound, a typical pilot plant would feature reactors, separation equipment, and control systems that mimic the full-scale plant.

Key features of a pilot plant for this compound production would likely include:

Reactors: Glass-lined or stainless steel reactors are common to withstand the corrosive nature of reactants like thionyl chloride and the product itself. kolb.ch The reactors would be equipped with robust agitation systems to ensure proper mixing of the solid 3-chloro-5-fluorobenzoic acid in the solvent and with the chlorinating agent. bmsce.ac.in

Heating and Cooling Systems: Precise temperature control is crucial. Maintaining reflux conditions, typically around 70–80°C for thionyl chloride-based synthesis, is necessary for complete conversion while avoiding decomposition. The pilot plant's heating and cooling systems must be scalable to handle the thermal loads of industrial-sized batches.

Scrubbing Systems: The reaction of thionyl chloride with carboxylic acids generates gaseous by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). derpharmachemica.com An efficient gas scrubbing system is essential for safety and environmental compliance.

Separation and Purification: Downstream processing in a pilot plant would include distillation or crystallization units to purify the this compound. Vacuum distillation is a common method for purifying acyl chlorides.

Automation and Control: Pilot plants are often equipped with advanced process control systems to monitor and regulate parameters like temperature, pressure, and reactant flow rates, ensuring consistency and safety. kolb.ch

The table below outlines typical equipment and considerations in a pilot plant setup for this process.

| Equipment/System | Material of Construction | Key Considerations |

| Reactor | Glass-lined Steel, Stainless Steel | Corrosion resistance, efficient mixing, and heat transfer. kolb.ch |

| Heating/Cooling Jacket | Steel | Precise temperature control to manage reaction exotherms and maintain optimal reaction temperatures. |

| Condenser | Glass, Tantalum | Efficiently condense solvent vapors during reflux and prevent loss of volatile reactants. |

| Scrubber | Polypropylene, FRP | Neutralization and removal of acidic off-gases (HCl, SO₂). derpharmachemica.com |

| Vacuum System | Liquid Ring Pump, Dry Pump | For purification via vacuum distillation to remove lower and higher boiling impurities. |

| Instrumentation | pH, Temperature, Pressure Sensors | Real-time monitoring and control of critical process parameters for safety and batch consistency. kolb.ch |

Continuous Process Development vs. Batch Production

The choice between continuous and batch processing for the production of this compound has significant implications for efficiency, safety, and cost. While traditional chemical synthesis has relied on batch methods, continuous flow chemistry is gaining traction in the pharmaceutical and fine chemical industries.

Batch Production: Batch production is a conventional approach where reactants are loaded into a reactor, the reaction proceeds for a set time, and then the product is harvested.

Advantages: Batch processes are flexible and can be used to produce multiple products in the same equipment. The setup is generally simpler and well-established in the industry.

Disadvantages: This method can have longer cycle times due to the need for charging, heating, reacting, cooling, and discharging. Scaling up can be challenging as heat and mass transfer limitations can become more pronounced in larger reactors. The handling of large quantities of hazardous materials in a single batch can also pose safety risks.

Continuous Process Development (Flow Chemistry): In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. d-nb.info This approach is particularly well-suited for the synthesis of acyl chlorides.

Advantages: Continuous flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio. This allows for better temperature control, which is critical for exothermic reactions, leading to higher yields and purity. The smaller reaction volumes at any given time enhance safety, especially when dealing with hazardous reagents or intermediates. Continuous processes can lead to higher productivity by eliminating downtime between batches. A study on the synthesis of the related 2,4-dichloro-5-fluorobenzoyl chloride using a continuous-flow process demonstrated higher product yield, reduced reaction time, and improved operational safety compared to a traditional batch process. d-nb.inforesearchgate.net

Disadvantages: The initial capital investment for setting up a continuous process can be higher. This method is less flexible for producing a wide variety of products compared to batch processing.

The following table provides a comparative analysis of batch versus continuous production for this compound.

| Parameter | Batch Production | Continuous Production |

| Production Scale | Suitable for small to large volumes, but scalability can be complex. | Ideal for large-scale, dedicated production. d-nb.info |

| Process Control | More challenging to maintain uniform conditions throughout a large vessel. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes. d-nb.info |

| Heat Transfer | Less efficient, can lead to localized hot spots and side reactions. | Highly efficient, allowing for better control of exothermic reactions. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Yield & Purity | Generally lower compared to optimized continuous processes. | Often higher due to better reaction control. d-nb.info |

| Flexibility | High; the same equipment can be used for different products. | Lower; typically dedicated to a single product or process. |

| Capital Cost | Lower initial investment for standard equipment. | Higher initial investment for specialized flow reactors and pumps. |

Cost-Benefit Analysis of Different Synthetic Routes

The primary industrial route to this compound is the chlorination of 3-chloro-5-fluorobenzoic acid. The choice of chlorinating agent is a critical factor in the cost-benefit analysis of the synthesis. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). derpharmachemica.com

Route 1: Using Thionyl Chloride (SOCl₂) This is the most widely used method for converting carboxylic acids to acyl chlorides on an industrial scale. derpharmachemica.com

Reaction: 3-chloro-5-fluorobenzoic acid + SOCl₂ → this compound + SO₂ + HCl

Benefits: Thionyl chloride is a relatively inexpensive and highly effective reagent. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product as they can be easily removed from the reaction mixture. researchgate.net This method generally provides high yields, often exceeding 90%.

Costs/Drawbacks: The reaction requires heating, typically to reflux temperatures (70-85°C), which adds to energy costs. The gaseous by-products are toxic and corrosive, necessitating robust scrubbing systems, which adds to capital and operational costs. Thionyl chloride itself is a hazardous and corrosive substance requiring special handling procedures.

Route 2: Using Oxalyl Chloride ((COCl)₂) Oxalyl chloride is another effective chlorinating agent, often preferred for smaller-scale or more sensitive syntheses.

Reaction: 3-chloro-5-fluorobenzoic acid + (COCl)₂ → this compound + CO₂ + CO + HCl

Benefits: Reactions with oxalyl chloride can often be carried out under milder conditions (e.g., room temperature), which can reduce energy costs and minimize side reactions. This can lead to higher purity products in some cases.

Costs/Drawbacks: Oxalyl chloride is significantly more expensive than thionyl chloride, making it less economically viable for large-scale industrial production. researchgate.net The reaction produces carbon monoxide (CO), a highly toxic gas, which poses a significant safety hazard and requires specialized ventilation and monitoring. researchgate.net

Cost-Benefit Comparison

| Feature | Thionyl Chloride (SOCl₂) Route | Oxalyl Chloride ((COCl)₂) Route |

| Reagent Cost | Lower, more cost-effective for large scale. researchgate.net | Significantly higher. researchgate.net |

| Reaction Conditions | Harsher (reflux temperature, 70-85°C). | Milder (room temperature to 40°C). |

| Energy Consumption | Higher due to heating requirements. | Lower. |

| By-products | SO₂ and HCl (gaseous, toxic, corrosive). researchgate.net | CO, CO₂, and HCl (gaseous, CO is highly toxic). researchgate.net |

| Yield | Generally high (>90%). | Also high (85-92%). |

| Safety Concerns | Handling of corrosive SOCl₂ and toxic off-gases. | High toxicity of CO by-product. researchgate.net |

| Industrial Preference | Preferred for large-scale production due to lower cost. researchgate.net | Often used in lab-scale or for high-value products where mild conditions are critical. |

For the industrial production of this compound, the thionyl chloride route is generally favored due to its lower raw material cost, despite the need for more robust engineering controls for handling by-products.

Patent Landscape Analysis and Intellectual Property in Production Methodologies

The patent landscape for the production of substituted benzoyl chlorides, including this compound, reveals various strategies to synthesize these valuable intermediates. The intellectual property is primarily focused on improving yield, purity, and safety, as well as developing more cost-effective and environmentally friendly processes.

A significant portion of the patents in this area covers the fundamental reactions for creating the acyl chloride group. For instance, patents describe processes for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes or benzoic acids. google.comjustia.com

Key Patented Methodologies:

Chlorination of Benzoic Acids: A patent specifically mentions the conversion of 3-chloro-5-fluorobenzoic acid to this compound. google.com This method, often employing agents like thionyl chloride, is a cornerstone of industrial production. Innovations in this area may focus on catalysts that accelerate the reaction or improve selectivity, as well as process conditions that enhance safety and yield.

Hydrolysis of Benzotrichlorides: Another patented approach involves the controlled hydrolysis of chloro-trichloromethylbenzene compounds to produce chloro-benzoyl chlorides. epo.orggoogle.com This method can be efficient if the corresponding benzotrichloride (B165768) is readily available. A patent describes this process using a Lewis acid catalyst at temperatures below 80°C. epo.org

Chlorination of Benzaldehydes: Processes for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes are also patented. google.com These methods provide a direct route to the acyl chloride from the aldehyde, bypassing the carboxylic acid intermediate.

Fluorine-Chlorine Exchange Reactions: Some patents describe methods involving halogen exchange to introduce the fluorine atom at a specific position on the benzene (B151609) ring before or after the formation of the acyl chloride. For example, a patent details a process for preparing 3-chloro-2,4,5-trifluoro-benzoyl chloride, which involves a chlorine/fluorine exchange reaction as a key step. google.com Another patent describes the fluorination of 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride. google.com

Intellectual Property Considerations: Companies involved in the synthesis of fine chemicals and pharmaceutical intermediates are the primary assignees of these patents. The patents often claim not only the specific process for a single compound but also broader methodologies applicable to a class of substituted benzoyl chlorides. For a manufacturer of this compound, navigating this patent landscape is crucial. A freedom-to-operate analysis would be necessary to ensure that their chosen production method does not infringe on existing patents. The focus of newer patents is often on continuous processing and green chemistry principles to reduce waste and improve the safety profile of the production process. d-nb.info

The table below summarizes some relevant patents in the field of substituted benzoyl chloride synthesis.

| Patent Number | Title/Subject | Key Innovation/Methodology | Assignee (if available) |

| US3534098A | 3,5-disubstituted benzamides | Describes the preparation of this compound from 3-chloro-5-fluorobenzoic acid. google.com | Not specified in snippet |

| EP0854128A1 | Process for the preparation of chloro-benzoyl chlorides | Hydrolysis of a chloro-trichloromethylbenzene with water in the presence of a Lewis acid. epo.org | American Cyanamid Company |

| US6844468B2 | Process for preparing substituted benzoyl chlorides | Chlorination of corresponding benzaldehydes. google.com | Not specified in snippet |

| CA2287176C | 3-cyano-2,4,5-trifluoro-benzoyl fluoride (B91410) and intermediate products for the production thereof | Multi-step synthesis involving chlorination, hydrolysis, and fluorine/chlorine exchange. google.com | Not specified in snippet |

| US5981803A | Process for the preparation of chloro-benzoyl chlorides | One-pot process combining hydrolysis of a trichloromethylarene and subsequent Friedel-Crafts acylation. google.com | Not specified in snippet |

| US4851160A | Process for the preparation of benzoic acid derivatives | Halogen exchange reactions to produce fluorinated benzoic acid derivatives, followed by conversion to the acyl chloride. google.com | Not specified in snippet |

Environmental and Laboratory Safety Considerations in Chemical Research

Management of Hazardous Byproducts in Synthetic Processes

The synthesis of 3-Chloro-5-fluorobenzoyl chloride can generate several hazardous byproducts that necessitate careful management. A primary method for its synthesis involves the reaction of 3-chloro-5-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemistrystudent.com

This process inherently produces hazardous byproducts. For instance, when thionyl chloride is used, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas are liberated. Similarly, the use of phosphorus pentachloride results in the formation of phosphoryl chloride (POCl₃) and HCl. Both HCl and SO₂ are corrosive and toxic gases, requiring efficient scrubbing and neutralization before any atmospheric release.

In some synthetic routes, other halogenated compounds are used as precursors, which can lead to a variety of byproducts. For example, the chlorination of 2,4-difluorobenzoic acid can yield 3-chloro-2,4-difluorobenzoic acid, which is then converted to the final product. This multi-step synthesis can introduce additional chlorinated and fluorinated intermediates and byproducts that must be separated and disposed of properly. Another method involves the hydrolysis of 3-fluorotrichlorotoluene, which generates hydrochloric acid.

Hydrolysis of the final product, this compound, with water is a significant concern, as it vigorously reacts to form 3-chloro-5-fluorobenzoic acid and hydrochloric acid. chemistrystudent.com This reactivity necessitates that all synthesis and handling procedures are conducted under anhydrous conditions to prevent the unintentional formation of corrosive HCl gas. chemistrystudent.com

Scrubbing: Gaseous byproducts like HCl and SO₂ are passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize them before venting.

Quenching: Reactive reagents and byproducts are carefully quenched with an appropriate reagent to convert them into less hazardous substances. For example, excess thionyl chloride can be decomposed with water in a controlled manner.

Distillation and Recrystallization: Purification of the final product via vacuum distillation or recrystallization helps in separating it from residual reagents and byproducts. The residues from these purification steps are considered hazardous waste and must be disposed of according to regulations.

Waste Neutralization: Acidic waste streams are neutralized before disposal.

Research on Safe Handling and Storage Practices in Laboratory and Industrial Settings

Due to its reactivity and corrosive nature, strict safety protocols are essential when handling and storing this compound and related acyl chlorides. chemicalbook.comfishersci.com Research and established safety guidelines emphasize the use of engineering controls, appropriate personal protective equipment (PPE), and specific storage conditions to minimize risks.

Engineering Controls:

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of its vapors and any HCl gas released upon hydrolysis. chemicalbook.comwcu.edu

Ventilation: Adequate general ventilation in the laboratory is necessary to prevent the accumulation of flammable or toxic vapors. fishersci.comchemos.de

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure. wcu.eduwindows.net